Phenol, 2-[1-(4-hydroxyphenyl)butyl]-
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Overview
Description
Phenol, 2-[1-(4-hydroxyphenyl)butyl]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a phenolic hydroxyl group and a butyl group attached to the aromatic ring, making it a substituted phenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[1-(4-hydroxyphenyl)butyl]- typically involves the alkylation of phenol with a suitable butylating agent. One common method is the Friedel-Crafts alkylation, where phenol reacts with 1-bromo-4-hydroxybutane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-[1-(4-hydroxyphenyl)butyl]- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[1-(4-hydroxyphenyl)butyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Phenol, 2-[1-(4-hydroxyphenyl)butyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[1-(4-hydroxyphenyl)butyl]- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-butyl-: Similar structure but lacks the hydroxyl group on the butyl chain.
Phenol, 2,4-bis(1-methylpropyl)-: Contains two butyl groups attached to the aromatic ring.
Phenol, 2,4-di-tert-butyl-: Features tert-butyl groups instead of linear butyl groups.
Uniqueness
Phenol, 2-[1-(4-hydroxyphenyl)butyl]- is unique due to the presence of both a phenolic hydroxyl group and a butyl chain with an additional hydroxyl group
Properties
CAS No. |
104958-53-4 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-[1-(4-hydroxyphenyl)butyl]phenol |
InChI |
InChI=1S/C16H18O2/c1-2-5-14(12-8-10-13(17)11-9-12)15-6-3-4-7-16(15)18/h3-4,6-11,14,17-18H,2,5H2,1H3 |
InChI Key |
ZGAGORMLJGPTOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)O)C2=CC=CC=C2O |
Origin of Product |
United States |
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